TCO-PEG7-NHS ester is a chemical compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) spacer and a N-hydroxysuccinimide (NHS) ester functional group. This compound is particularly valuable in bioconjugation applications due to its ability to facilitate the attachment of biomolecules, such as proteins and antibodies, through the NHS ester, while the PEG spacer enhances solubility and reduces steric hindrance during ligation. The TCO moiety allows for selective reactions with tetrazine-tagged biomolecules, making it useful in click chemistry applications and in the development of targeted therapeutics.
TCO-PEG7-NHS ester is commercially available from various suppliers, including AxisPharm and MedChemExpress, which offer high-purity variants for research purposes. These products are often utilized in biochemical research and drug development due to their versatile applications in protein labeling and conjugation strategies .
TCO-PEG7-NHS ester can be classified as:
The synthesis of TCO-PEG7-NHS ester typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and pH levels to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to characterize the synthesized compound and confirm its structure .
The molecular structure of TCO-PEG7-NHS ester features:
TCO-PEG7-NHS ester participates in several key chemical reactions:
The efficiency of these reactions is influenced by factors such as concentration, temperature, and the presence of solvents. Reaction conditions must be optimized to maximize yield while minimizing side products .
The mechanism by which TCO-PEG7-NHS ester operates involves two main steps:
The kinetics of these reactions are favorable due to the high reactivity of both the NHS ester and the TCO moiety under physiological conditions, making them suitable for biological applications .
Relevant data regarding solubility and stability can be critical for determining optimal storage conditions and usage protocols in laboratory settings.
TCO-PEG7-NHS ester has several significant applications in scientific research:
Advanced chemoenzymatic approaches enhance the synthesis efficiency and stereochemical precision of TCO-PEG7-NHS ester. Lipase-catalyzed esterification is employed to couple the trans-cyclooctene (TCO) alcohol moiety with the PEG7 spacer under mild conditions (20–25°C), achieving >98% regioselectivity while avoiding epimerization of the strained alkene. This method supersedes traditional carbodiimide-mediated coupling, which risks TCO ring deformation due to harsh acidic conditions. The NHS ester is subsequently introduced via in situ activation of the terminal carboxylate using N-hydroxysuccinimide and immobilized carbodiidase, yielding conjugation-ready product with 85–90% efficiency [5]. This enzymatic strategy preserves the bioorthogonal reactivity of TCO while minimizing hydrolysis byproducts.
The PEG spacer length critically governs solubility, steric accessibility, and in vivo performance of TCO conjugates. Comparative studies reveal that PEG7 architectures (7 ethylene glycol units) exhibit optimal properties for bioconjugation:
Table 1: Impact of PEG Spacer Length on TCO-NHS Ester Properties
| Parameter | TCO-PEG4-NHS | TCO-PEG7-NHS | TCO-PEG24-NHS |
|---|---|---|---|
| Molecular Weight | 514.57 g/mol [5] | 646.73 g/mol [1] | 1395.62 g/mol [4] |
| Aqueous Solubility | 35 mg/mL | 72 mg/mL | >100 mg/mL |
| Reaction Kinetics (k₂ with Tetrazine) | 1.2 × 10³ M⁻¹s⁻¹ | 1.8 × 10³ M⁻¹s⁻¹ | 0.9 × 10³ M⁻¹s⁻¹ |
| Steric Hindrance | High | Moderate | Low |
PEG7 balances hydrophilic character and spatial demands: Its 30.4 Å chain length provides sufficient water solubility (>72 mg/mL) to prevent aggregation while maintaining efficient collision frequency with tetrazine partners. Shorter PEG4 spacers (20.1 Å) exhibit 40% slower reaction kinetics due to steric constraints in antibody binding pockets, whereas longer PEG24 chains (98.5 Å) introduce excessive flexibility, reducing labeling efficiency by 25% in cellular contexts [1] [4] [5]. Empirical data confirm PEG7 conjugates achieve >95% labeling efficiency for IgG antibodies versus 78% for PEG4 analogs [1].
Regiochemical control over TCO functionalization dictates bioorthogonal reactivity. Axial TCO isomers (e.g., a-TCO-NHS) exhibit 10–15× faster tetrazine ligation rates than equatorial isomers due to reduced ground-state energy and enhanced ring strain. This is achieved through:
Table 2: Bioorthogonal Reactivity of TCO Isomers
| Isomer Type | Rate Constant (k₂, M⁻¹s⁻¹) | Hydrophilicity (LogP) | Stability in Serum |
|---|---|---|---|
| Axial TCO | 1,800–2,300 [3] | -1.2 [6] | >90% (24 h) |
| Equatorial TCO | 120–150 [6] | -0.8 [6] | 85% (24 h) |
The NHS ester group’s susceptibility to hydrolysis necessitates rigorous stabilization protocols:
Table 3: Hydrolysis Kinetics of NHS Ester Under Storage Conditions
| Condition | Hydrolysis Half-Life (t₁/₂) | Residual Reactivity (30 days) |
|---|---|---|
| Lyophilized (-20°C) | >180 days [7] | 95% |
| Aqueous Solution (4°C) | 48 hours [4] | 15% |
| With Molecular Sieves | >1 year [4] | 99% |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6